1-苄基氮杂环戊烷-4-醇

描述

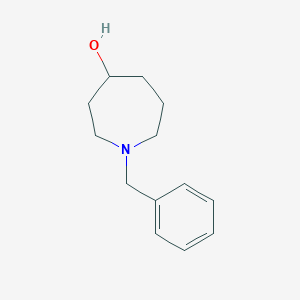

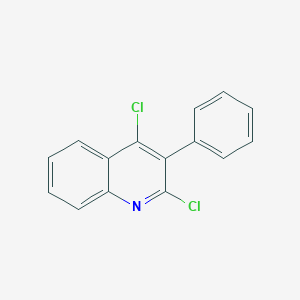

1-Benzylazepan-4-ol is a benzodiazepine derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

1-Benzylazepan-4-ol and its derivatives can be synthesized through various methods:

- A one-pot reaction of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(aryl)]trifluoroacetamides leads to novel 1,4-benzodiazepine derivatives (Wang et al., 2008).

- PhI(OAc)2-mediated oxidative C–N bond formation from 2-(arylamino)benzamides is another method for constructing the 1,4-benzodiazepine skeleton (Li et al., 2014).

Molecular Structure Analysis

The molecular structure of 1-Benzylazepan-4-ol derivatives can be characterized using various techniques like X-ray diffraction, NMR, and IR spectroscopy. These techniques help in understanding the geometry, bonding, and stereochemical aspects of the molecules.

Chemical Reactions and Properties

- 1-Benzylazepan-4-ol compounds participate in various chemical reactions, forming diverse derivatives with potential biological activities.

- These compounds exhibit reactions typical of benzodiazepines, such as N-acylation and ring transformations.

Physical Properties Analysis

The physical properties of 1-Benzylazepan-4-ol derivatives, such as melting points, solubility, and crystalline structure, can be determined through standard physical characterization methods.

Chemical Properties Analysis

- 1-Benzylazepan-4-ol derivatives display a range of chemical properties based on their functional groups and molecular structure.

- They show properties like photoluminescence and distinct NLO (Non-Linear Optical) properties under certain conditions (Wang et al., 2006).

科学研究应用

药理学和合成概况

1-苄基氮杂环戊烷-4-醇作为苯并噻氮杂平和苯并二氮杂平的更广泛家族的一部分,已被探索用于各种药理学和合成应用。科学研究主要集中在苯并噻氮杂平和苯并二氮杂平衍生物的合成、化学转化和生物活性的探索上,这些衍生物与 1-苄基氮杂环戊烷-4-醇具有相似的结构。

合成方法和化学转化: 由于苯并噻氮杂平在药物发现中的潜力,已经开发出用于苯并噻氮杂平(包括 1-苄基氮杂环戊烷-4-醇衍生物)的创新合成方法。这些方法旨在提高具有苯并噻氮杂平部分的化合物的功效和安全性 (Dighe 等,2015; Khasimbi 等,2021)。

生物活性: 苯并噻氮杂平衍生物,包括与 1-苄基氮杂环戊烷-4-醇相关的衍生物,表现出多种生物活性,例如作为冠状血管扩张剂、镇静剂、抗抑郁剂、抗高血压药和钙通道阻滞剂。这些活性突出了它们在药物化学中开发新治疗剂的潜在用途 (Dighe 等,2015; Khasimbi 等,2021)。

- /5f19989630eb5ae68d5345ead38e48f6/?utm_source=chatgpt); Rai 等,2017)。

- 在环境和水处理中的作用: 除了药理学应用外,对苯并二氮杂平(一类与 1-苄基氮杂环戊烷-4-醇密切相关的化合物)的研究还延伸到环境科学,特别是在理解它们在水处理过程中的发生、归宿和转化。这些见解对于减轻药物化合物的环境影响至关重要,强调了对这种化学结构的研究的广泛用途 (Kosjek 等,2012)。

安全和危害

1-Benzylazepan-4-ol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water and consult a physician . If swallowed, rinse mouth with water and consult a physician .

属性

IUPAC Name |

1-benzylazepan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-7-4-9-14(10-8-13)11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIHLEFTHZLGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCN(C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403208 | |

| Record name | 1-Benzyl-4-hydroxyazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylazepan-4-ol | |

CAS RN |

109162-29-0 | |

| Record name | 1-Benzyl-4-hydroxyazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)

![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)